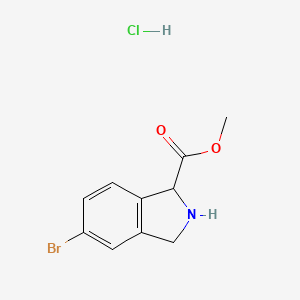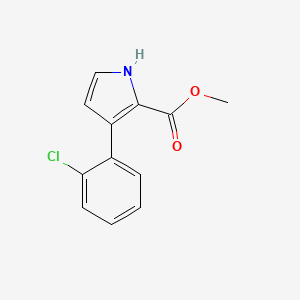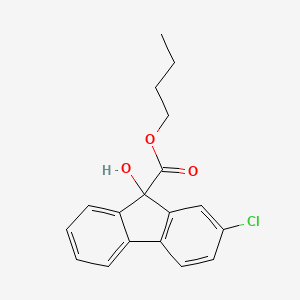
Flurecol n-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Flurecol n-butyl ester can be synthesized through esterification reactions, where 9-hydroxyfluorene-9-carboxylic acid reacts with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Flurecol n-butyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Transesterification: Catalysts like sodium methoxide or sodium ethoxide are commonly used.
Major Products Formed
Hydrolysis: Produces 9-hydroxyfluorene-9-carboxylic acid and n-butanol.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Flurecol n-butyl ester is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of flurecol n-butyl ester involves its hydrolysis to release 9-hydroxyfluorene-9-carboxylic acid, which can interact with various molecular targets. The ester bond is cleaved by nucleophilic attack, leading to the formation of the acid and alcohol . This process is catalyzed by acids or bases, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Flurenol butyl ester: Another ester derivative of fluorene with similar chemical properties.
Butyl morphactin: A related compound used in plant growth regulation.
Uniqueness
Flurecol n-butyl ester is unique due to its specific ester group and its applications in various scientific fields. Its ability to undergo hydrolysis and transesterification reactions makes it a versatile compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C18H17ClO3 |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
butyl 2-chloro-9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C18H17ClO3/c1-2-3-10-22-17(20)18(21)15-7-5-4-6-13(15)14-9-8-12(19)11-16(14)18/h4-9,11,21H,2-3,10H2,1H3 |
Clave InChI |
WGVIPWXUYZVLLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


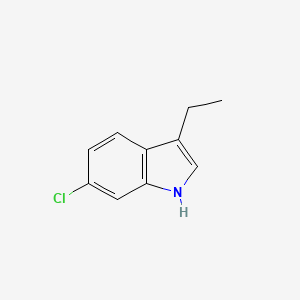
![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
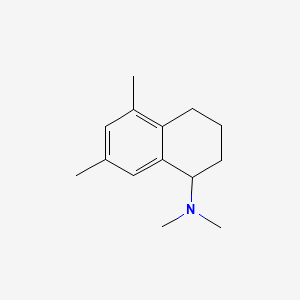
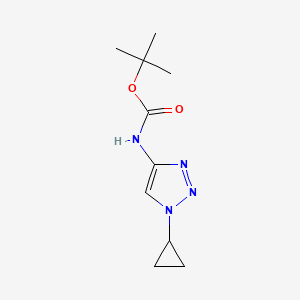
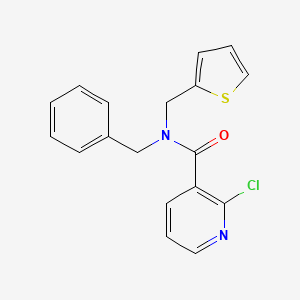
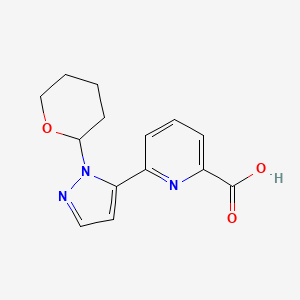
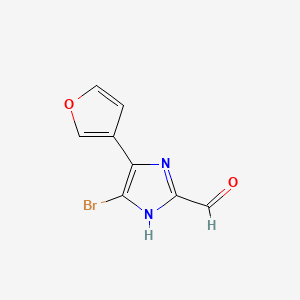
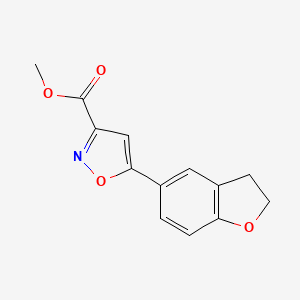
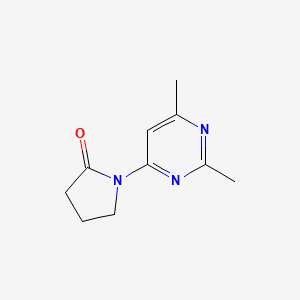
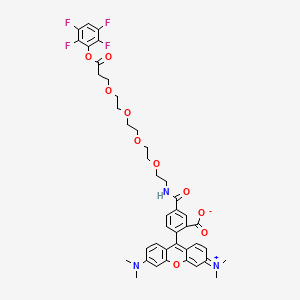
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)
